1H-Isoindol-3-amine, 1,1-dimethoxy-
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Overview
Description
1H-Isoindol-3-amine, 1,1-dimethoxy- is a heterocyclic compound that has garnered interest in various fields of chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of an isoindoline core with dimethoxy and imino functional groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-Isoindol-3-amine, 1,1-dimethoxy- can be synthesized through the reaction of phthalonitrile with sodium methoxide in the presence of methanol. This reaction proceeds via a series-parallel mechanism, ultimately yielding the desired product . Another method involves the condensation of 3-alkyl-5-amino-2-imino-1,3,4-thiadiazoline with 1,1-dimethoxy-3-iminoisoindoline in methanol at 40-45°C for 15 hours .
Industrial Production Methods
While specific industrial production methods for 1,1-dimethoxy-3-iminoisoindoline are not well-documented, the synthesis routes mentioned above can be scaled up for industrial applications. The use of readily available starting materials and straightforward reaction conditions makes these methods suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindol-3-amine, 1,1-dimethoxy- undergoes various chemical reactions, including:
Condensation Reactions: It reacts with 3-alkyl-5-amino-2-imino-1,3,4-thiadiazoline to form macroheterocyclic compounds.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Sodium Methoxide: Used in the initial synthesis from phthalonitrile.
Methanol: Acts as both a solvent and a reactant in various synthesis routes.
Major Products
Macroheterocyclic Compounds: Formed through condensation reactions with thiadiazoline derivatives.
Isoindole Derivatives: Resulting from cycloaddition reactions.
Scientific Research Applications
1H-Isoindol-3-amine, 1,1-dimethoxy- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1-dimethoxy-3-iminoisoindoline involves its reactivity with various nucleophiles and electrophiles, leading to the formation of stable heterocyclic structures. The molecular targets and pathways involved in its reactions are primarily dictated by the functional groups present on the isoindoline core, which facilitate various condensation and cycloaddition reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Diiminoisoindoline: Shares a similar isoindoline core but lacks the dimethoxy functional groups.
3-Alkyl-5-amino-2-imino-1,3,4-thiadiazoline: Often used in condensation reactions with 1,1-dimethoxy-3-iminoisoindoline to form macroheterocyclic compounds.
Uniqueness
1H-Isoindol-3-amine, 1,1-dimethoxy- is unique due to its combination of dimethoxy and imino functional groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the synthesis of complex heterocyclic compounds and bioactive molecules .
Properties
CAS No. |
32654-84-5 |
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Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3,3-dimethoxyisoindol-1-amine |
InChI |
InChI=1S/C10H12N2O2/c1-13-10(14-2)8-6-4-3-5-7(8)9(11)12-10/h3-6H,1-2H3,(H2,11,12) |
InChI Key |
ATMYSTFCQICLBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2=CC=CC=C2C(=N1)N)OC |
Origin of Product |
United States |
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